2-[(Hexadec-11-yn-1-yl)oxy]oxane
Description
2-[(Hexadec-11-yn-1-yl)oxy]oxane is a tetrahydropyran (oxane) derivative substituted at the 2-position with a hexadec-11-yn-1-yloxy group. This compound features a 16-carbon alkyne chain (C≡C bond at position 11) linked via an ether group to the oxane ring. Its molecular formula is C₂₁H₃₆O₂, with a molecular weight of 320.51 g/mol.
Properties
CAS No. |
73784-65-3 |
|---|---|
Molecular Formula |
C21H38O2 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
2-hexadec-11-ynoxyoxane |
InChI |
InChI=1S/C21H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-21-18-15-17-20-23-21/h21H,2-4,7-20H2,1H3 |
InChI Key |
QXJIYZDQFVIKOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCCCCCCCCCCOC1CCCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Hexadec-11-yn-1-yl)oxy]oxane typically involves the reaction of hexadec-11-yn-1-ol with oxane in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Solvent: Common solvents like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Hexadec-11-yn-1-yl)oxy]oxane can undergo various chemical reactions, including:
Oxidation: The triple bond in the hexadec-11-yn-1-yl group can be oxidized to form corresponding epoxides or ketones.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.
Substitution: The ether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium alkoxides or amines.
Major Products
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted ethers or amines.
Scientific Research Applications
2-[(Hexadec-11-yn-1-yl)oxy]oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Hexadec-11-yn-1-yl)oxy]oxane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-(11-Hexadecenylidene)dihydro-4-hydroxy-5-methylene-2(3H)-furanone
- Structure: Contains a hexadec-11-en-1-ylidene group (Z-configuration) attached to a furanone ring with hydroxyl and methylene substituents .
- Key Differences: Replaces the oxane ring with a furanone core. Features a conjugated dienylidene system instead of an alkyne. Higher polarity due to hydroxyl and ketone groups.
- Applications: Not explicitly stated, but furanone derivatives are often studied for antimicrobial or signaling properties.
2-[2-(3-Bromopropoxy)ethoxy]oxane
- Structure : Oxane ring with a bromoalkoxy-ethoxy substituent .
- Key Differences :
- Shorter chain (3-bromopropoxy vs. hexadec-11-yn-1-yloxy).
- Contains a reactive bromine atom for further functionalization.
- Lacks the alkyne moiety, reducing hydrophobicity.
- Applications : Intermediate in pharmaceutical synthesis (e.g., alkylation reactions in Example 147 of EP 4 374 877 A2) .
1,2-Epoxyhexadecane
- Structure : A 16-carbon epoxide (C₁₆H₃₂O) with an epoxy group at positions 1–2 .
- Key Differences :
- Epoxide functionality instead of an ether-linked oxane.
- Higher reactivity due to strained epoxide ring.
- Molecular weight (240.42 g/mol) lower than the target compound.
- Applications : Used in crosslinking agents or polymer precursors.
Metab_3695 (6-({[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol)
- Structure: Oxane ring substituted with a highly oxygenated tetrol group and a glycosidic linkage to another oxolane (tetrahydrofuran) .
- Key Differences :
- Extensive hydroxylation increases hydrophilicity (logP = 0.716 vs. ~5–7 for the target compound).
- Smaller molecular size (C₁₂H₂₀O₁₁, MW = 340.28 g/mol) but higher polarity.
- Applications : Likely a carbohydrate metabolite or signaling molecule.
Cyanidin-3-O-glucoside Chloride
- Structure : Anthocyanin with a glucoside moiety linked to an oxane-triol group .
- Key Differences :
- Aromatic anthocyanin core vs. aliphatic alkyne chain.
- Polar glycosidic linkage and charged chloride ion.
- Applications : Antioxidant, phytochemical reference standard .
Data Table: Structural and Functional Comparison
*logP values are experimental where available (e.g., ), others estimated via analogy.
Research Findings and Insights
Physicochemical Properties
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